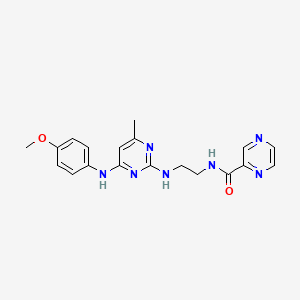

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide

描述

N-(2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide is a pyrimidine-based compound featuring a 4-methoxyphenylamino group at position 4, a methyl group at position 6, and an ethylamino linker to a pyrazine-2-carboxamide moiety.

属性

IUPAC Name |

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O2/c1-13-11-17(25-14-3-5-15(28-2)6-4-14)26-19(24-13)23-10-9-22-18(27)16-12-20-7-8-21-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,27)(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOJIMYVGRYIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C2=NC=CN=C2)NC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Pyrazine derivatives have been known to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory. The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

It is known that pyrazine derivatives interact with their targets to exert their effects. The exact interaction would depend on the specific target and the functional groups present in the compound.

Biochemical Pathways

Pyrazine derivatives are known to affect various biochemical pathways depending on their specific targets. The exact pathways would depend on the specific target and the functional groups present in the compound.

Pharmacokinetics

In silico studies suggest that the target compounds have favorable adme properties. The exact properties would depend on the specific structure and functional groups present in the compound.

Result of Action

It is known that pyrazine derivatives can have various effects at the molecular and cellular level depending on their specific targets. The exact effects would depend on the specific target and the functional groups present in the compound.

生物活性

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings, including its pharmacological properties, mechanism of action, and relevant case studies.

Molecular Formula: C27H29N5O4S

Molecular Weight: 519.6 g/mol

IUPAC Name: 4-methoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,5-dimethylbenzenesulfonamide

InChI Key: GASYWFUBAKJPAS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The compound may act as a kinase inhibitor , modulating the activity of various kinases that play critical roles in cancer cell proliferation and survival.

- Kinase Inhibition: Preliminary studies indicate that the compound exhibits selective inhibition against specific kinases, which are crucial for tumor growth and metastasis. For instance, it has shown potency against the epidermal growth factor receptor (EGFR), a common target in cancer therapies .

- Antimicrobial Activity: Research suggests that this compound may also possess antimicrobial properties, making it a candidate for further exploration in treating infections .

Biological Activity Data

| Activity | IC50 Values | Reference |

|---|---|---|

| EGFR Inhibition | Low nanomolar range | |

| Antimicrobial | Not specified | |

| Cytotoxicity in cancer cells | IC50 < 10 µM |

Case Studies

- Oncology Applications: A study evaluating the efficacy of this compound in various cancer cell lines demonstrated significant cytotoxic effects, particularly in non-small cell lung cancer (NSCLC) models. The compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

- Infectious Disease Research: Another case study focused on the antimicrobial properties of the compound against resistant bacterial strains. The results indicated that it could inhibit bacterial growth at concentrations comparable to existing antibiotics, suggesting potential for development as a new therapeutic agent.

相似化合物的比较

Structural Comparisons

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- The 4-methoxyphenyl group, shared with the compound in , may improve solubility and electron-donating properties compared to nitro (Compound 4) or sulfonamide () substituents .

Pharmacological Activity

- Anticancer Potential: BMS-354825 () demonstrates dual Src/Abl kinase inhibition and robust in vivo antitumor activity. The target compound’s pyrazine carboxamide could modulate kinase selectivity due to pyrazine’s planar structure versus thiazole’s rigidity .

- Respiratory Therapeutics: highlights a pyrazine carboxamide derivative for treating COPD and cystic fibrosis. The target compound’s ethylamino linker may enhance mucosal hydration efficacy by improving solubility .

- Antimicrobial Activity : Compound 4 () shows moderate antimicrobial activity. The target compound lacks electron-withdrawing groups (e.g., nitro), which may reduce potency but improve metabolic stability .

Pharmacokinetic and Physicochemical Properties

常见问题

Basic: What are the key structural features of N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide?

The compound features:

- A pyrimidine core substituted with a 4-methoxyphenylamino group and a methyl group at position 5.

- An ethylenediamine linker connecting the pyrimidine to a pyrazine-2-carboxamide moiety.

- Amide bonds and heterocyclic aromatic systems that enhance its potential for hydrogen bonding and π-π stacking interactions with biological targets.

Methodological Insight : Structural elucidation typically employs NMR (¹H/¹³C) for confirming substituent positions, IR spectroscopy for amide bond validation, and mass spectrometry (MS) for molecular weight confirmation .

Advanced: How can researchers optimize the synthesis of intermediates for this compound to improve yield and purity?

The synthesis involves multi-step reactions, including:

- Nucleophilic aromatic substitution for pyrimidine ring functionalization (e.g., introducing the 4-methoxyphenylamino group).

- Amide coupling (e.g., using EDC/HOBt or DCC) to attach the pyrazine-carboxamide moiety.

Optimization Strategies : - Use polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency.

- Monitor intermediates via TLC/HPLC to identify side products (e.g., incomplete substitution).

- Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .

Advanced: What spectroscopic and computational methods are recommended to resolve ambiguities in structural characterization?

- NMR NOESY/ROESY : To confirm spatial proximity of substituents (e.g., distinguishing regioisomers).

- X-ray crystallography : For absolute configuration determination (see for analogous pyrimidine structures).

- DFT calculations : To predict NMR chemical shifts and compare with experimental data, resolving discrepancies in peak assignments .

Advanced: How should researchers design in vitro assays to evaluate the compound’s anticancer activity?

- Cell viability assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7).

- Dose-response curves : Test concentrations from 1 nM–100 μM to determine IC₅₀ values.

- Control experiments : Include positive controls (e.g., doxorubicin) and validate target engagement via western blotting (e.g., apoptosis markers like caspase-3).

Note : Ensure solubility in assay media by pre-dissolving in DMSO (<0.1% final concentration) .

Advanced: How can contradictory bioactivity data across studies be systematically addressed?

Contradictions may arise from:

- Variability in assay conditions (e.g., serum content, incubation time).

- Purity discrepancies : Validate compound purity via HPLC-UV/ELSD (>95% purity required).

- Off-target effects : Perform kinase profiling panels or CRISPR screens to identify secondary targets.

Resolution : Replicate studies under standardized conditions (e.g., CLIA-certified labs) and cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What strategies are effective in improving the compound’s metabolic stability for in vivo studies?

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrazine ring to reduce CYP450-mediated oxidation.

- Prodrug approaches : Mask the amide group with ester linkages for enhanced bioavailability.

- In vitro ADME screening : Use liver microsomes or hepatocytes to identify metabolic hotspots and guide derivatization .

Basic: What are the recommended storage conditions to maintain compound stability?

- Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the amide bond.

- Use desiccated, amber vials to avoid light-induced degradation.

- Confirm stability via periodic HPLC analysis (e.g., every 6 months) .

Advanced: How can researchers elucidate the compound’s mechanism of action using computational tools?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases or GPCRs.

- MD simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability.

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with pyrimidine N1) .

Advanced: What analytical techniques are suitable for assessing degradation products under varying pH conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amides or oxidized pyrazine).

- Kinetic modeling : Determine degradation half-life (t₁/₂) using Arrhenius plots .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- Use glove boxes for weighing due to potential toxicity.

- Employ HEPA-filtered fume hoods during synthesis to avoid inhalation.

- Refer to SDS for emergency procedures (e.g., spill containment with vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。